

4-Isobutylbenzenesulfonyl chloride CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Isobutylbenzenesulfonyl chloride**

Cat. No.: **B1283997**

[Get Quote](#)

In-Depth Technical Guide: 4-Isobutylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

4-Isobutylbenzenesulfonyl chloride is an organic compound featuring an isobutyl group and a sulfonyl chloride functional group attached to a benzene ring. Its strategic importance in medicinal chemistry and drug discovery stems from the presence of the 4-isobutylphenyl moiety, a key structural component of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

A summary of the key quantitative data for **4-Isobutylbenzenesulfonyl chloride** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	339370-45-5	N/A
Molecular Weight	232.73 g/mol	N/A
Molecular Formula	C ₁₀ H ₁₃ ClO ₂ S	N/A

Synthesis and Reactivity

4-Isobutylbenzenesulfonyl chloride is a reactive compound primarily used as a precursor for the synthesis of various sulfonamide derivatives. The sulfonyl chloride group is susceptible to nucleophilic attack, most notably by amines, leading to the formation of stable sulfonamide bonds.

Experimental Protocol: Synthesis of 4-Isobutylbenzenesulfonyl Chloride

This protocol is adapted from established methods for the synthesis of analogous benzenesulfonyl chlorides.

Materials:

- Isobutylbenzene
- Chlorosulfonic acid
- Dichloromethane (anhydrous)
- Ice
- Sodium bicarbonate (saturated solution)
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (2.5 equivalents) in an ice bath.
- Slowly add isobutylbenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 10°C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **4-Isobutylbenzenesulfonyl chloride**.
- The crude product can be further purified by vacuum distillation or recrystallization.

Experimental Protocol: Synthesis of N-substituted-4-isobutylbenzenesulfonamides

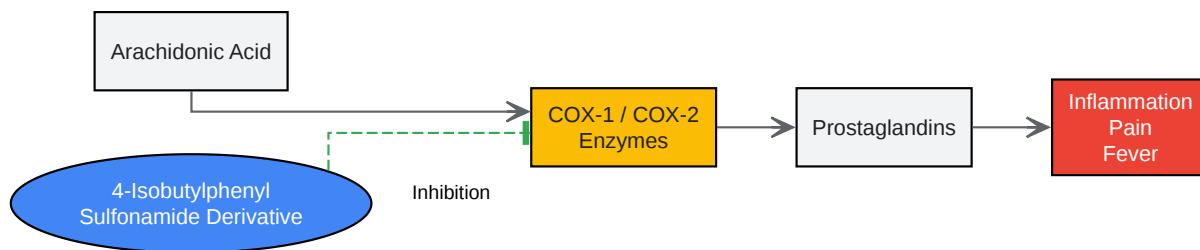
This protocol outlines the general procedure for the reaction of **4-Isobutylbenzenesulfonyl chloride** with a primary amine.

Materials:

- **4-Isobutylbenzenesulfonyl chloride**
- Primary amine (e.g., aniline)
- Pyridine (anhydrous) or Triethylamine
- Dichloromethane (anhydrous)
- 1 M Hydrochloric acid

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

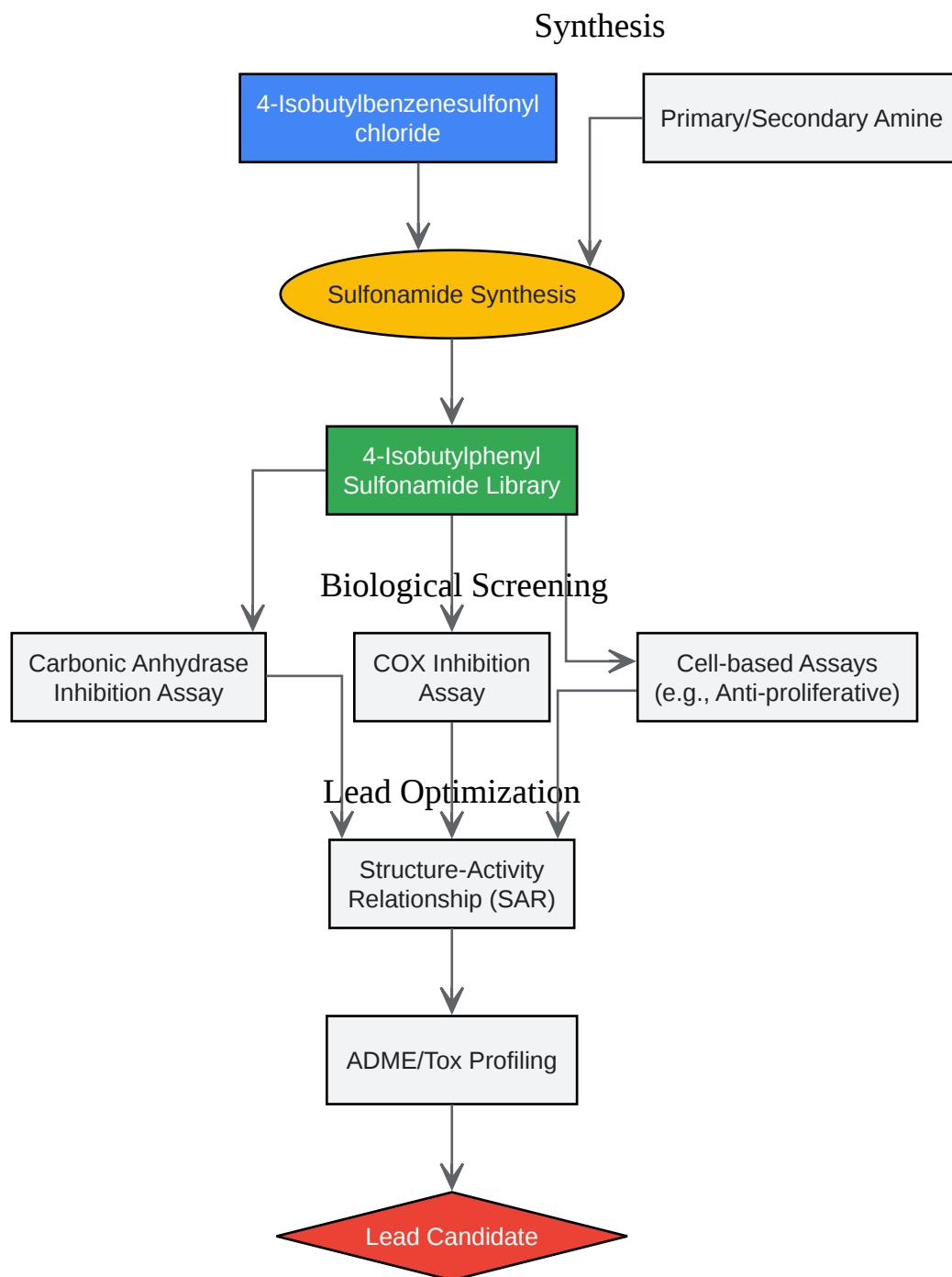

- Dissolve the primary amine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
- Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution.
- Cool the mixture in an ice bath and slowly add a solution of **4-Isobutylbenzenesulfonyl chloride** (1.1 equivalents) in anhydrous dichloromethane dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude sulfonamide can be purified by column chromatography or recrystallization.^[3]

Applications in Drug Development

The primary application of **4-Isobutylbenzenesulfonyl chloride** in drug development is as a scaffold for the synthesis of novel sulfonamide-containing compounds. The 4-isobutylphenyl group is a well-established pharmacophore, recognized for its contribution to the anti-inflammatory activity of ibuprofen by inhibiting cyclooxygenase (COX) enzymes.^{[1][4]}

Potential as Anti-inflammatory Agents

Derivatives of **4-Isobutylbenzenesulfonyl chloride** are logical candidates for the development of new anti-inflammatory drugs. The sulfonamide moiety can be modified to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to more potent or selective COX inhibitors.



[Click to download full resolution via product page](#)

Figure 1: Potential mechanism of action for 4-isobutylphenyl sulfonamide derivatives as anti-inflammatory agents.

Potential as Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives are a well-known class of carbonic anhydrase inhibitors.^{[5][6]} ^[7] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. The 4-isobutylphenyl group could be explored for its influence on the potency and isoform selectivity of carbonic anhydrase inhibition.

[Click to download full resolution via product page](#)

Figure 2: A generalized workflow for the development of therapeutic agents from **4-Isobutylbenzenesulfonyl chloride**.

Conclusion

4-Isobutylbenzenesulfonyl chloride is a valuable building block for the synthesis of a diverse range of sulfonamide derivatives. The presence of the 4-isobutylphenyl moiety, a key pharmacophore in anti-inflammatory drugs, makes this compound particularly interesting for the development of new therapeutic agents. Researchers can utilize the provided protocols and conceptual frameworks to explore the potential of **4-isobutylbenzenesulfonyl chloride**-derived compounds in areas such as inflammation and carbonic anhydrase inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. encyclopedia.com [encyclopedia.com]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Isobutylbenzenesulfonyl chloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1283997#4-isobutylbenzenesulfonyl-chloride-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com